6-Bromo-7-fluorochroman-4-amine is a chemical compound classified as a chroman derivative. Chromans are bicyclic compounds characterized by a benzene ring fused to a dihydropyran ring, which imparts unique properties and biological activities. The presence of bromine and fluorine in this compound enhances its reactivity and potential applications in medicinal chemistry, particularly in drug development and biological research. This compound is also known for its potential antimicrobial and anticancer properties, making it a subject of interest in various scientific fields.
The synthesis of 6-Bromo-7-fluorochroman-4-amine typically involves several key steps:
The molecular formula for 6-Bromo-7-fluorochroman-4-amine is with a molecular weight of approximately 246.08 g/mol. The IUPAC name is (4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine.
Property | Value |
---|---|
Molecular Formula | C9H9BrFNO |
Molecular Weight | 246.08 g/mol |
IUPAC Name | (4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C9H9BrFNO/c10-6-4-9... |
InChI Key | MALSOHSOKXUZTJ-QMMMGPOBSA-N |
Canonical SMILES | C1COC2=CC(=C(C=C2C1N)F)Br |
The structure features a chroman core with specific substitutions that influence its chemical behavior and biological activity .
6-Bromo-7-fluorochroman-4-amine can participate in various chemical reactions due to its functional groups:
The compound's reactivity can be attributed to the presence of both the bromine and fluorine substituents, which can significantly affect its interaction with other molecules .
The mechanism of action for 6-Bromo-7-fluorochroman-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and potentially leading to therapeutic effects. The presence of halogens like bromine and fluorine enhances binding affinity and specificity, which is critical for its biological efficacy.
6-Bromo-7-fluorochroman-4-amine exhibits typical physical properties associated with heterocyclic compounds:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
6-Bromo-7-fluorochroman-4-amine has several significant applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5